molecular formula C14H19NO B14694949 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde CAS No. 26979-17-9

1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde

Cat. No.: B14694949
CAS No.: 26979-17-9
M. Wt: 217.31 g/mol
InChI Key: WGLLQWKGWPHUSQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of an ethyl group and a phenyl group attached to the piperidine ring, along with a formyl group (carboxaldehyde) at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and appropriate alkyl or aryl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and phenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution

Major Products:

    Oxidation: 1-Ethyl-4-phenyl-4-piperidinecarboxylic acid

    Reduction: 1-Ethyl-4-phenyl-4-piperidinemethanol

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Benzyl-4-piperidinecarboxaldehyde
  • 1-Boc-piperidine-4-carboxaldehyde
  • 1-Piperidinecarboxaldehyde

Comparison: 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is unique due to the presence of both an ethyl and a phenyl group attached to the piperidine ring This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups

Properties

CAS No.

26979-17-9

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-ethyl-4-phenylpiperidine-4-carbaldehyde

InChI

InChI=1S/C14H19NO/c1-2-15-10-8-14(12-16,9-11-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3

InChI Key

WGLLQWKGWPHUSQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)(C=O)C2=CC=CC=C2

Origin of Product

United States

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